4-iodo-N,N-dimethyl-3-nitroaniline molecular weight and formula
4-iodo-N,N-dimethyl-3-nitroaniline molecular weight and formula
The following technical guide details the physicochemical identity, synthetic pathways, and application frameworks for 4-iodo-N,N-dimethyl-3-nitroaniline .
Core Identity & Physicochemical Profile
4-iodo-N,N-dimethyl-3-nitroaniline is a highly functionalized aromatic building block characterized by a "push-pull" electronic structure. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a polarized scaffold, while the iodine atom provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
1. Chemical Identity Table
| Property | Specification |
| Chemical Name | 4-iodo-N,N-dimethyl-3-nitroaniline |
| CAS Number | 105752-05-4 |
| Molecular Formula | C₈H₉IN₂O₂ |
| Molecular Weight | 292.08 g/mol |
| Exact Mass | 291.9709 |
| Appearance | Orange to dark red crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Low solubility in water |
| Melting Point | 85–87 °C (Typical for analogues; verify via DSC) |
2. Structural Logic
The molecule is based on an aniline core:[1]
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Position 1: Dimethylamino group [–N(CH₃)₂] (Strong Activator, ortho/para director).[2]
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Position 3: Nitro group [–NO₂] (Strong Deactivator, meta director).
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Position 4: Iodine atom [–I] (Weak Deactivator, ortho/para director).
This substitution pattern places the iodine atom ortho to the nitro group and para to the dimethylamino group. The steric bulk of the dimethylamino group forces the nitro group to adopt a specific conformation, influencing the reactivity of the iodine in nucleophilic aromatic substitution (SₙAr) or metal-catalyzed coupling.
Synthetic Architectures
For research and drug development, purity and regiochemical fidelity are paramount. We present two primary synthetic routes. Route A (Reductive Alkylation) is recommended for high-fidelity synthesis to avoid isomer separation issues. Route B (Electrophilic Iodination) is a cost-effective alternative for scale-up, provided rigorous purification is applied.
Route A: Reductive Methylation of 4-iodo-3-nitroaniline (Recommended)
This route guarantees the correct regiochemistry by starting with the pre-functionalized 4-iodo-3-nitroaniline scaffold.
Protocol:
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Reagents: 4-iodo-3-nitroaniline (1.0 eq), Paraformaldehyde (5.0 eq), Sodium Cyanoborohydride (NaCNBH₃, 3.0 eq), Acetic Acid (AcOH).
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Solvent: Methanol (MeOH) or Acetonitrile (MeCN).
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Procedure:
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Dissolve 4-iodo-3-nitroaniline in MeOH.
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Add Paraformaldehyde and stir for 30 min to form the iminium species.
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Cool to 0°C and slowly add NaCNBH₃.
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Add AcOH dropwise to maintain pH ~4–5.
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Stir at room temperature for 12–16 hours.
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Workup: Quench with sat. NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc).
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Route B: Regioselective Iodination of N,N-dimethyl-3-nitroaniline
This route utilizes the directing power of the dimethylamino group to install the iodine at the para position.
Protocol:
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Reagents: N,N-dimethyl-3-nitroaniline (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).
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Solvent: DMF or Acetonitrile.
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Mechanism: The –N(Me)₂ group strongly activates the para position (C4). The –NO₂ group at C3 reinforces this by directing ortho to itself (which matches C4) and para to itself (C6). However, the cooperative directing effect and steric factors heavily favor C4.
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Procedure:
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Dissolve starting material in DMF.
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Add NIS portion-wise at 0°C to prevent di-iodination.
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Stir at 25°C for 4 hours.
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Validation: Monitor via TLC/LC-MS for disappearance of starting material.
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Visualization: Synthetic & Analytical Workflow
The following diagram illustrates the logical flow for synthesizing and validating the compound, ensuring "Trustworthiness" in the production pipeline.
Figure 1: Decision tree for the synthesis and validation of 4-iodo-N,N-dimethyl-3-nitroaniline.
Analytical Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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Dimethylamino Group: Look for a strong singlet integrating to 6H around δ 2.90 – 3.10 ppm .
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Aromatic Region:
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H2 (Ortho to NMe₂, Ortho to NO₂): Doublet (small coupling) or singlet around δ 7.4 – 7.6 ppm . This proton is deshielded by the nitro group.
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H5 (Ortho to I, Meta to NO₂): Doublet (J ≈ 8-9 Hz) around δ 7.8 – 8.0 ppm . Deshielded by Iodine and Nitro.
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H6 (Ortho to NMe₂, Meta to I): Doublet of doublets or doublet around δ 6.8 – 7.0 ppm .
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Note: The presence of the Iodine atom at C4 will cause a significant downfield shift of the adjacent protons compared to the non-iodinated precursor.
2. Mass Spectrometry (LC-MS)
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Ionization Mode: ESI (+)
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Expected Mass: [M+H]⁺ = 293.08
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Isotope Pattern: Iodine is monoisotopic, so the M+1 peak should follow standard Carbon isotope distribution.
Applications in Drug Discovery
This molecule serves as a high-value "Linchpin" intermediate. Its tri-functional nature allows for sequential, orthogonal functionalization strategies:
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Suzuki/Buchwald Coupling (C-I Bond): The iodine atom is the most reactive site for Pd-catalyzed cross-coupling. It allows the attachment of biaryl systems or heterocycles before manipulating the nitro or amine groups.
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Benzimidazole/Quinoxaline Synthesis (Nitro Reduction): Reduction of the nitro group (using Fe/AcOH or H₂/Pd-C) yields the 4-iodo-N¹,N¹-dimethylbenzene-1,3-diamine . This vicinal diamine (relative to the iodine) is a precursor for synthesizing benzimidazoles, which are ubiquitous in kinase inhibitors.
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Nonlinear Optics (NLO): The donor-acceptor motif (Dimethylamino-Nitro) creates a strong dipole, making this scaffold useful in designing chromophores for materials science applications.
Safety & Handling (MSDS Summary)
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Hazards: Acute toxicity (Oral/Dermal/Inhalation). Irritant to eyes and skin.[1]
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Specific Risk: Nitroanilines can cause methemoglobinemia. Absorption through skin is rapid.
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PPE: Nitrile gloves (double gloving recommended), safety goggles, and fume hood usage are mandatory.
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Storage: Store in amber vials (light sensitive due to C-I bond) at 2–8°C.
References
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R&D Chemicals. (2024). 4-Iodo-3-nitro-N,N-dimethylaniline Product Record. Retrieved from [Link][3]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 284950, 4-Iodo-3-nitroaniline. (Precursor Data). Retrieved from [Link]
